4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
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Overview
Description
4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that features both thiazole and indole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an indole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or indole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles; conditionsvaries depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or indole rings .
Scientific Research Applications
4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole moiety and have comparable chemical properties.
Uniqueness
4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is unique due to the combination of both thiazole and indole rings in its structure. This dual presence allows it to interact with a broader range of biological targets, enhancing its potential as a versatile bioactive compound.
Properties
Molecular Formula |
C12H12N2S |
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Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-ethyl-2-methyl-[1,3]thiazolo[5,4-b]indole |
InChI |
InChI=1S/C12H12N2S/c1-3-14-10-7-5-4-6-9(10)11-12(14)15-8(2)13-11/h4-7H,3H2,1-2H3 |
InChI Key |
CCPUHTCDTVZJDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1SC(=N3)C |
Origin of Product |
United States |
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